molecular formula C7H14O3S B1338492 1-Methanesulfonyl-3,3-dimethylbutan-2-one CAS No. 61524-35-4

1-Methanesulfonyl-3,3-dimethylbutan-2-one

Cat. No.: B1338492
CAS No.: 61524-35-4
M. Wt: 178.25 g/mol
InChI Key: BIWGATANNPMMBP-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-3,3-dimethylbutan-2-one is an organic compound with the molecular formula C7H14O3S and a molecular weight of 178.25 g/mol . It is characterized by the presence of a methanesulfonyl group attached to a butanone backbone, making it a versatile intermediate in various chemical reactions.

Preparation Methods

The synthesis of 1-Methanesulfonyl-3,3-dimethylbutan-2-one typically involves the reaction of 3,3-dimethylbutan-2-one with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-Methanesulfonyl-3,3-dimethylbutan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methanesulfonyl-3,3-dimethylbutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets, such as enzymes. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes and other proteins, thereby inhibiting their activity. This property makes it valuable in the development of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

1-Methanesulfonyl-3,3-dimethylbutan-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of both the methanesulfonyl and carbonyl groups, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3,3-dimethyl-1-methylsulfonylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3S/c1-7(2,3)6(8)5-11(4,9)10/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWGATANNPMMBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10497765
Record name 1-(Methanesulfonyl)-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61524-35-4
Record name 1-(Methanesulfonyl)-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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